1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine
Description
1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a methyl group at the 1-position and a 2-methyl-5-nitrophenyl substituent at the 3-position of the pyrazole core. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group at the ortho position adds steric bulk.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-5-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-3-4-8(15(16)17)5-9(7)10-6-11(12)14(2)13-10/h3-6H,12H2,1-2H3 |
InChI Key |
QOROMFGSEGOOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.
Alkylation: The methyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, featuring a pyrazole ring substituted at various positions that gives it distinct chemical and physical properties. The arrangement includes a methyl group at the 1-position, a 2-methyl-5-nitrophenyl group at the 3-position, and an amine group at the 5-position.
Scientific Research Applications
1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is an organic compound and a pyrazole derivative. Pyrazoles are known for their diverse biological activities, making them potentially useful in pharmaceuticals and agrochemicals.
Properties
- Molecular Formula The molecular formula of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is .
- Molecular Weight It has a molecular weight of 232.24 g/mol.
- IUPAC Name The IUPAC name is 2-methyl-5-(2-methyl-5-nitrophenyl)pyrazol-3-amine.
Synthesis
The synthesis of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine involves multiple-step organic reactions optimized for yield and purity. Industrial methods may utilize catalysts and specific reaction conditions to optimize the synthesis process, improving both yield and purity.
Potential Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (as in the target compound) are stronger electron-withdrawing groups than halogens (e.g., Cl, Br in ) or trifluoromethyl groups. This could enhance interactions with electron-rich enzyme pockets or receptors .
- Bioactivity Trends : Pyridyl substituents (e.g., 24e ) outperform phenyl analogs in thrombin inhibition, suggesting aromatic heterocycles improve target engagement .
Key Observations :
Structural and Computational Insights
Substituents influence molecular conformation and intermolecular interactions:
Table 3: Structural Characteristics of Pyrazol-5-amine Derivatives
Biological Activity
1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is a compound of significant interest in biological research due to its potential pharmacological properties. This article aims to explore its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine is with a molecular weight of approximately 232.23 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 1152708-15-0 |
| IUPAC Name | 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine |
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine has also been evaluated for its antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Research Findings:
A recent investigation revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been studied for anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Experimental Evidence:
In vivo studies have demonstrated that administration of similar pyrazole compounds resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting a mechanism for their anti-inflammatory effects .
The biological activity of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell metabolism.
- Modulation of Signal Transduction Pathways: These compounds can interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis: By activating apoptotic pathways, these compounds can promote programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-Methyl-3-(2-methyl-5-nitrophenyl)-1H-pyrazol-5-amine, and how can yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted hydrazines with carbonyl precursors. For example, analogous pyrazole derivatives (e.g., 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine) are synthesized via hydrazine-carboxyamide coupling under reflux conditions with solvents like ethanol or DMF . Catalysts (e.g., iodine or NaI) and temperature optimization (80–120°C) enhance regioselectivity and yield. Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) is recommended .
Q. How can structural contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?
- Methodological Answer : Discrepancies arise from tautomerism or impurities. Use high-resolution NMR (e.g., ¹H/¹³C, 2D-COSY) to confirm substituent positions. For instance, pyrazole derivatives with nitro groups (e.g., HANTP salts) require careful analysis of aromatic proton splitting patterns and nitro group coupling . Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular ions and fragmentation pathways .
Q. What chromatographic techniques are suitable for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective for detecting trace impurities. For example, pyrazole analogs with nitrophenyl groups (e.g., 3,4-dinitro-substituted derivatives) require UV detection at 254–300 nm due to strong nitro absorption . TLC (silica gel, ethyl acetate:hexane 1:3) with visualization under UV or iodine vapor can preliminarily assess reaction progress .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize the compound’s geometry and electrostatic potential, revealing reactive sites. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or mycobacterial ATP synthase can predict binding affinities. For example, pyrazolo[1,5-a]pyrimidines showed anti-tubercular activity via ATP synthase inhibition . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What strategies mitigate nitro group instability during functionalization?
- Methodological Answer : Nitro groups are prone to reduction under acidic/alkaline conditions. Protect the nitro moiety during alkylation or acylation by using mild reagents (e.g., Boc-anhydride for amine protection) . For reductive functionalization (e.g., converting nitro to amine), employ catalytic hydrogenation (Pd/C, H₂) at 30–60 psi . Monitor reaction progress via IR spectroscopy (disappearance of NO₂ peaks at ~1520 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Synthesize derivatives with variations in substituents (e.g., replacing the 2-methyl-5-nitrophenyl group with halogenated or methoxy analogs). Test biological activity in assays like antimicrobial MIC (minimum inhibitory concentration) or anti-inflammatory COX-2 inhibition. For example, pyrazole derivatives with chlorophenyl groups showed enhanced antibacterial activity . Use multivariate statistical analysis (e.g., QSAR) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What crystallographic methods resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX-97 or OLEX2) is definitive. For nitro-containing pyrazoles, ensure crystal stability by slow evaporation from DMSO/water. Refinement parameters (R-factor < 0.05) and ORTEP-3 visualization confirm bond angles/tautomeric forms . Compare with analogous structures (e.g., HANTP salts) to identify packing interactions influencing stability .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : DFT-predicted NMR shifts (e.g., using GIAO method) may deviate from experimental values due to solvent effects or crystal packing. Calibrate calculations with implicit solvent models (PCM for DMSO or CDCl₃). For example, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine showed deviations <0.2 ppm after solvent correction . Validate with experimental IR/Raman spectra for vibrational mode assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
